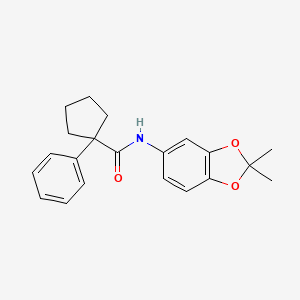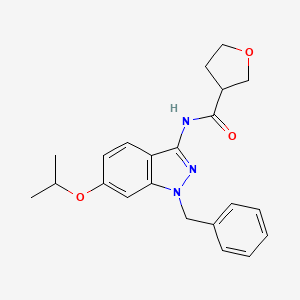![molecular formula C12H16N4O3 B5561114 3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5561114.png)
3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Introduction The compound of interest is a part of a broader category of spirooxazolidine-2,4-dione derivatives, which have been synthesized and evaluated for various biological activities. These compounds are derived from the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione and have shown affinity for cortical M1 receptors (Tsukamoto et al., 1993).
Synthesis Analysis The synthesis of similar spiro compounds involves optimizing conditions for C-N coupling using high-throughput experimentation techniques, which allow for a rapid and directed structure-activity relationship (SAR) exploration. This methodology has led to the discovery of derivatives with desirable pharmacokinetic profiles in preclinical species (Vachal et al., 2012).
Molecular Structure Analysis Molecular structure studies, including X-ray diffraction, have provided insights into the conformation of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment, a crucial part of the compound's structure, indicating typical conformations that these molecules adopt in crystalline forms (Żesławska et al., 2017).
Chemical Reactions and Properties The reactivity of spiro compounds has been explored in various chemical reactions, demonstrating a broad substrate scope and enhanced reactivity in specific conditions, such as the Castagnoli-Cushman reaction (Rashevskii et al., 2020).
Physical Properties Analysis While direct studies on the physical properties of this specific compound were not found, similar compounds exhibit characteristic crystalline structures and physicochemical behaviors that could be extrapolated to understand the physical nature of our compound of interest.
Chemical Properties Analysis Chemical properties, such as reactivity and stability, have been deduced from the synthesis routes and biological evaluations, indicating that these spiro compounds can serve as templates for designing new drugs. The specific functionalities and substituents significantly influence their chemical behavior and biological activity (Yu et al., 2018).
Applications De Recherche Scientifique
Antimicrobial Applications
A study on N-halamine-coated cotton for antimicrobial and detoxification applications developed a new N-halamine precursor, which was synthesized and bonded onto cotton fabrics. This research demonstrated how such compounds could effectively oxidize chemical mustard simulants to less toxic derivatives, highlighting potential applications in creating antimicrobial surfaces or materials for safety and health sectors (Ren et al., 2009).
Structural Analysis and Synthesis
The structural elucidation of spiro compounds, such as the analysis of alaptide from synchrotron powder diffraction data, provides insights into their molecular configuration and potential chemical reactivity. This research underscores the importance of understanding molecular structures for designing compounds with specific properties (Rohlíček et al., 2010).
Medicinal Chemistry Applications
In medicinal chemistry, compounds related to 3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione have been explored for their potential therapeutic benefits. For example, derivatives of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione were synthesized and evaluated for anticonvulsant and neurotoxic properties, indicating potential applications in developing new treatments for neurological disorders (Obniska et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8-14-9(7-19-8)6-16-10(17)12(15-11(16)18)2-4-13-5-3-12/h7,13H,2-6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBGOHAXZUBWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN2C(=O)C3(CCNCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methyl-1,3-oxazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)


![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)
![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)


![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)


![(3S)-1-{[2-(2-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-N,N-dimethylazepan-3-amine](/img/structure/B5561118.png)
